molecular formula C16H25Cl2N3O2 B1393344 N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride CAS No. 1186311-22-7

N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride

Cat. No.: B1393344
CAS No.: 1186311-22-7
M. Wt: 362.3 g/mol
InChI Key: VPGIFLNEYZCIDQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-chloro-3-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]pyridin-4-yl]-2,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2.ClH/c1-16(2,3)15(22)19-13-4-6-18-14(17)12(13)9-20-7-5-11(8-20)10-21;/h4,6,11,21H,5,7-10H2,1-3H3,(H,18,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIFLNEYZCIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)CN2CCC(C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-22-7
Record name Propanamide, N-[2-chloro-3-[[3-(hydroxymethyl)-1-pyrrolidinyl]methyl]-4-pyridinyl]-2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C16H24ClN3O2
  • Molecular Weight: 362.3 g/mol
  • CAS Number: 1186311-22-7
  • Purity: ≥ 95% .

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been studied for its potential as a beta-3 adrenergic receptor agonist, which plays a crucial role in metabolic regulation and thermogenesis. This receptor's activation can lead to increased lipolysis and improved glucose metabolism, making it a candidate for obesity treatment and metabolic syndrome management .

Pharmacological Effects

1. Anti-inflammatory Properties:
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase pathways. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .

2. Antitumor Activity:
Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving DNA cross-linking and inhibition of cell proliferation. The structural similarities with known antitumor agents indicate that further investigation could yield promising results in cancer therapy .

3. Neuroprotective Effects:
There is emerging evidence that suggests neuroprotective capabilities, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This aspect is particularly relevant for neurodegenerative diseases .

Case Studies and Research Findings

Case Study 1: Beta-3 Adrenergic Receptor Agonism
A study published in Google Patents outlines the efficacy of hydroxymethyl pyrrolidines as beta-3 adrenergic receptor agonists, demonstrating enhanced metabolic effects in animal models . The study highlights the potential for developing obesity treatments based on this mechanism.

Case Study 2: Anti-inflammatory Activity
In a comparative analysis, compounds structurally related to this compound were tested for their ability to inhibit COX enzymes. Results indicated significant inhibition at concentrations relevant for therapeutic application, supporting its use in managing inflammatory conditions .

Case Study 3: Antitumor Efficacy
Research on chloroethylnitrosoureas reveals insights into the compound's potential antitumor activity through DNA interaction mechanisms. The findings suggest that modifications similar to those present in this compound could enhance therapeutic efficacy while minimizing toxicity .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of COX and lipoxygenase
AntitumorDNA cross-linking and cell proliferation inhibition
NeuroprotectiveModulation of neurotransmitter systems
Metabolic regulationBeta-3 adrenergic receptor agonism

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H25ClN3O2
  • Molecular Weight : 362.3 g/mol
  • CAS Number : 1186311-22-7

This compound features a pyridine ring and a pivalamide moiety, which contribute to its biological activity. The presence of the chloro and hydroxymethyl groups enhances its interaction with biological targets, making it a candidate for various applications.

Antiproliferative Activity

Research has indicated that compounds similar to N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride exhibit significant antiproliferative effects against cancer cell lines. In studies involving derivatives of pyridine-based compounds, modifications at specific positions have been shown to enhance activity against various cancer types. For instance, structural modifications can lead to compounds with IC50 values indicating potent inhibition of cell proliferation .

Protein Degradation

The compound is categorized under protein degrader building blocks, suggesting its utility in the development of targeted protein degradation technologies. These technologies leverage small molecules to selectively degrade proteins implicated in diseases, particularly cancer. The design of such molecules often involves optimizing the linker and warhead components, where this compound serves as a potential scaffold for further modifications .

Chemical Synthesis

In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, contributing to the development of new pharmaceuticals and bioactive compounds. The ability to introduce diverse functional groups through chemical reactions makes it valuable in medicinal chemistry .

Case Study 1: Anticancer Research

A study focused on pyridine derivatives demonstrated that specific modifications could enhance their anticancer properties. Compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The research highlighted the importance of structural optimization for improving efficacy against resistant cancer cell lines .

Case Study 2: Targeted Protein Degradation

In another investigation into targeted protein degradation, researchers utilized derivatives of this compound to develop PROTACs (proteolysis-targeting chimeras). These studies illustrated how the incorporation of this compound into PROTAC designs led to enhanced degradation of specific oncoproteins, providing insights into new therapeutic strategies for cancer treatment .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1186311-22-7
  • Molecular Formula : C₁₆H₂₅Cl₂N₃O₂
  • Molecular Weight : 362.3 g/mol
  • Key Features : A pyridine-based compound with a 2-chloro substituent, a pivalamide group at position 4, and a 3-(hydroxymethyl)pyrrolidin-1-yl-methyl moiety at position 2. The hydrochloride salt enhances solubility for pharmaceutical applications .

Physicochemical Properties :

  • LogP : 3.35 (moderate lipophilicity)
  • PSA (Polar Surface Area) : 65.46 Ų
  • Hydrogen Bond Donors/Acceptors: 2/5
  • Storage : Stable at room temperature .

Commercial Availability :

  • Sold under catalog number HB281 (1 g = $400; 25 g = $4,800) .

Comparison with Structural Analogs

Pyridine Derivatives with Pyrrolidine/Piperidine Moieties

Compound Name CAS No. Molecular Formula MW (g/mol) Key Structural Differences LogP/PSA Price (1 g)
Target Compound 1186311-22-7 C₁₆H₂₅Cl₂N₃O₂ 362.3 Chloro, pivalamide, hydroxymethyl-pyrrolidine 3.35/65.46 $400
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide 1203499-44-8 C₁₆H₂₄ClN₃O₂ 325.83 Lacks pyridine-4-yl chloride; pivalamide at position 3 Not reported $400
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide 1186310-83-7 C₂₂H₃₈ClN₃O₂Si 440.10 tert-Butyldimethylsilyl (TBS) protecting group replaces hydroxymethyl Higher lipophilicity (TBS group) $400
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 1193388-05-4 C₉H₁₃N₃·2HCl 236.14 Simpler structure: lacks pivalamide and hydroxymethyl groups PSA = 59.3 Ų Not reported

Key Observations :

  • The TBS-protected analog (CAS 1186310-83-7) has enhanced lipophilicity (MW = 440.10) due to the silyl ether, making it more suitable for blood-brain barrier penetration but less water-soluble than the target compound .

Iodinated Pyridine Derivatives

Compound Name CAS No. Molecular Formula MW (g/mol) Key Features Price (1 g)
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide N/A C₁₁H₁₂ClIN₂O₂ 366.58 Iodo substituent at position 6; formyl group at position 4 $500
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide N/A C₁₁H₁₅IN₂O₂ 334.16 Methoxy and iodo groups; no pyrrolidine $240

Key Observations :

  • Iodinated analogs (e.g., 366.58 g/mol) are heavier and more expensive ($500/g) due to iodine’s role in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Simpler Pyridine-Pivalamide Derivatives

Compound Name CAS No. Molecular Formula MW (g/mol) Key Features Price (1 g)
N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide 1021339-26-3 C₁₀H₁₃ClN₂O₂ 228.68 Hydroxyl group replaces pyrrolidine-methyl $240
N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide N/A C₁₄H₂₂N₂O₂Si 298.43 Trimethylsilyl and methoxy groups $240

Key Observations :

  • CAS 1021339-26-3 (MW = 228.68) is smaller and cheaper ($240/g) but lacks the pyrrolidine moiety, likely reducing target engagement in complex biological systems .

Q & A

Q. What are the molecular structure and key physicochemical properties of this compound?

The compound has the formula C₁₆H₂₄ClN₃O₂•HCl (M.W. 362.29) and features a pyridine core substituted with a chlorinated group, a pivalamide moiety, and a hydroxymethyl-pyrrolidine side chain. Its hydrochloride salt form enhances solubility for biological assays. Key properties include hygroscopicity (requiring anhydrous storage) and stability in acidic conditions but susceptibility to hydrolysis in basic environments .

Q. What synthetic routes are commonly employed for this compound?

A typical method involves:

  • Step 1 : Condensation of 2-chloro-3-hydroxypyridine with pivaloyl chloride to form the pivalamide intermediate.
  • Step 2 : Functionalization of the pyridine ring via nucleophilic substitution with a hydroxymethyl-pyrrolidine derivative.
  • Step 3 : Hydrochloride salt formation using hydrogen chloride in aqueous or alcoholic media, followed by recrystallization for purification . Reaction monitoring via TLC or HPLC (C18 column, acetonitrile/water mobile phase) is recommended.

Q. What safety precautions are critical during handling?

While specific hazard data for this compound is limited, structurally related pyridine derivatives require:

  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance from the pyrrolidine side chain?

Steric effects during the substitution step (Step 2) may limit reactivity. Mitigation strategies include:

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack.
  • Temperature Control : Prolonged heating (50–60°C) under reflux to overcome activation barriers.
  • Intermediate Analysis : Monitor reaction progress via ¹H NMR (e.g., disappearance of pyrrolidine-CH₂OH protons at δ 3.5–4.0 ppm) .

Q. How to resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or mass spectra (e.g., unexpected splitting patterns) may arise from:

  • Tautomerism : The hydroxymethyl-pyrrolidine group can adopt multiple conformations. Use variable-temperature NMR to identify dominant tautomers.
  • Impurity Profiling : Employ LC-MS with electrospray ionization (ESI) to detect trace byproducts (e.g., dechlorinated analogs). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrrolidine moiety’s hydrogen-bonding potential.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments.
  • ADMET Prediction : Tools like SwissADME evaluate metabolic stability and blood-brain barrier permeability .

Data Analysis and Experimental Design

Q. How to design stability studies under varying pH conditions?

  • Protocol : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.
  • Sampling : Collect aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Quantify degradation via HPLC (C18 column, 220 nm UV detection). Calculate half-life (t₁/₂) using first-order kinetics. Hydrolysis is expected at pH >8 due to ester-like cleavage of the pivalamide group .

Q. What strategies address low reproducibility in biological assay results?

  • Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) and dilute in assay buffer.
  • Batch Variability : Characterize multiple synthetic batches via DSC (melting point consistency) and elemental analysis.
  • Positive Controls : Include structurally validated analogs to confirm assay sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.